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Compound of Interest

Compound Name: 3-Hydroxy-2-(p-tolyl)acrylaldehyde

CAS No.: 53868-45-4

Cat. No.: B2568460

Get Quote

Introduction & Chemical Context
3-Hydroxy-2-(p-tolyl)acrylaldehyde (also known by its keto tautomer name, 2-(p-

tolyl)malondialdehyde) is a prototypical β -dicarbonyl compound that predominantly exists in its

enol form. This stabilization is driven by a strong intramolecular hydrogen bond that forms a

pseudo-six-membered chelate ring. Recently, arylmalondialdehydes have garnered significant

attention not only as versatile synthetic intermediates but also as foundational motifs in

hydrogen-bonded organic ferroelectrics [1].

When analyzing this compound via UV-Vis spectroscopy, the primary analytical target is the

highly conjugated enol system. The extended π -conjugation—spanning the p-tolyl ring and the

enol core—results in a distinct π→π∗ transition. Understanding how substituent effects and

solvent environments modulate this transition is critical for researchers developing novel

organic materials or pharmaceutical precursors.

Mechanistic Insights: Substituent Effects and
Solvatochromism
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As an application scientist, I frequently encounter discrepancies in spectral data caused by a

misunderstanding of the dynamic keto-enol equilibrium. The UV-Vis spectrum of 3-hydroxy-2-
(p-tolyl)acrylaldehyde is highly sensitive to its microenvironment and structural modifications.

Substituent-Induced Bathochromic Shift: The parent baseline compound, 2-

phenylmalondialdehyde (PhMDA), exhibits a strong absorption band typically around 290–

295 nm in non-polar solvents, corresponding to the π→π∗ transition of the enol form [2].

The introduction of a para-methyl group in 3-hydroxy-2-(p-tolyl)acrylaldehyde acts as an

electron-donating group (EDG) via hyperconjugation. This raises the energy of the Highest

Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and resulting in a

bathochromic (red) shift compared to PhMDA.

Solvent-Dependent Tautomerization: The keto-enol equilibrium constant ( KE​) is heavily

influenced by solvent polarity and hydrogen-bonding capacity [3]. In non-polar aprotic

solvents (e.g., cyclohexane), the intramolecularly hydrogen-bonded enol form is

overwhelmingly favored (>95%), yielding a sharp, intense UV absorbance. In polar protic

solvents (e.g., water, methanol), intermolecular hydrogen bonding with the solvent competes

with the intramolecular hydrogen bond, slightly increasing the keto fraction and causing a

hypsochromic (blue) shift along with band broadening.

Keto Form
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(Favored in Protic Solvents)
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3-Hydroxy-2-(p-tolyl)acrylaldehyde
(Dominant, Intramolecular H-bond)
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π → π* Transition
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 Photon
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Keto-enol tautomerization of 3-hydroxy-2-(p-tolyl)acrylaldehyde and UV-Vis pathway.

Comparative UV-Vis Performance Data
To objectively evaluate the spectroscopic behavior of 3-hydroxy-2-(p-tolyl)acrylaldehyde, we

must benchmark it against structurally analogous arylmalondialdehydes. The table below

summarizes the comparative UV-Vis absorption characteristics in a standard non-polar solvent

(cyclohexane at 25°C).
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Compound
Substituent
(para)

Electronic
Effect

λmax​(nm)
Molar
Absorptivit
y ( ϵ )

Dominant
Form

2-

Phenylmalon

dialdehyde

-H Baseline ~292
~14,500

M−1cm−1
Enol

3-Hydroxy-2-

(p-

tolyl)acrylalde

hyde

- CH3​ Weak EDG ~302
~15,200

M−1cm−1
Enol

2-(p-

Methoxyphen

yl)malondiald

ehyde

- OCH3​ Strong EDG ~315
~16,800

M−1cm−1
Enol

Data Interpretation: The progression from -H to - CH3​to - OCH3​demonstrates a clear Hammett-

style relationship where increasing electron-donating character systematically red-shifts the

λmax​and increases the molar absorptivity due to enhanced transition dipole moments.

Self-Validating Experimental Protocol
To ensure high reproducibility and trust in your spectroscopic data, the following protocol

incorporates built-in validation steps to account for the dynamic keto-enol equilibrium.

Step-by-Step Methodology
Solvent Preparation: Use HPLC-grade cyclohexane. Validation Check: Run a baseline scan

of the pure solvent from 200–400 nm to ensure optical transparency (Absorbance < 0.05).

Stock Solution Formulation: Accurately weigh 1.62 mg of 3-hydroxy-2-(p-
tolyl)acrylaldehyde (MW ≈ 162.18 g/mol )[4] and dissolve in 10 mL of cyclohexane to create

a 1.0 mM stock solution. Sonicate for 2 minutes to ensure complete dissolution.

Thermal Equilibration (Critical Step): Dilute the stock to a working concentration of 50 μ M.

Incubate the cuvette in a Peltier-controlled cell holder at 25.0 ± 0.1 °C for exactly 30 minutes.
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Causality: Keto-enol tautomerization is highly temperature-dependent. Strict thermal control

ensures the equilibrium constant remains static during the measurement, preventing

baseline drift and artifactual absorbance changes.

Spectral Acquisition: Scan from 400 nm down to 200 nm at a scan rate of 100 nm/min with a

1 nm slit width.

Isosbestic Point Verification: If conducting solvent-polarity titrations (e.g., adding aliquots of

methanol to the cyclohexane solution to observe tautomeric shifts), overlay the resulting

spectra. Causality: The presence of a sharp isosbestic point mathematically confirms a clean

two-state keto-enol equilibrium without the presence of degradation byproducts [3].

1. Sample Preparation
Dissolve in HPLC-Grade Cyclohexane

2. Thermal Equilibration
Incubate at 25°C for 30 mins
(Stabilizes Keto-Enol Ratio)

3. Baseline Correction
Blank with Pure Solvent

4. UV-Vis Measurement
Scan 400-200 nm (1 nm resolution)

5. Data Validation
Check for Isosbestic Points in Titrations

Click to download full resolution via product page

Standardized experimental workflow for UV-Vis analysis of tautomeric β-dicarbonyls.
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Conclusion
3-Hydroxy-2-(p-tolyl)acrylaldehyde serves as an excellent model for studying substituent

effects on conjugated enol systems. By utilizing rigorously temperature-controlled UV-Vis

spectroscopy, researchers can accurately map its tautomeric behavior. Compared to the

baseline 2-phenylmalondialdehyde, the p-tolyl variant offers a shifted absorption profile that is

highly responsive to its microenvironment, making it a valuable probe in physical organic

chemistry and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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